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An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Red 52

This technical guide provides a comprehensive overview of the synthesis and manufacturing

processes for Solvent Red 52 (C.I. 68210), a bluish-red anthrapyridone dye. The document is

intended for researchers, chemists, and professionals in the chemical and drug development

industries, offering detailed experimental protocols, quantitative data, and process

visualizations.

Introduction
Solvent Red 52, with CAS number 81-39-0 and molecular formula C₂₄H₁₈N₂O₂, is a high-

performance solvent dye known for its vibrant color, excellent thermal stability, and

lightfastness.[1][2] It is widely used for coloring a variety of materials, including plastics (such

as PS, ABS, PC, PMMA, and PET), polymers, fibers, and printing inks.[2][3][4][5] Its robust

chemical structure makes it soluble in organic solvents and concentrated sulfuric acid, where it

appears as a deep red color.[6][7]

Manufacturing Processes
The manufacturing of Solvent Red 52 can be accomplished through several synthetic routes.

Historically, methods involved the condensation of bromo-anthrapyridone derivatives with p-

toluidine or the cyclization of N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-

methylacetamide.[3][4][6]

More recent, environmentally friendly methods have been developed to improve production

efficiency, reduce waste, and avoid the use of harsh acids like concentrated sulfuric acid for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1584971?utm_src=pdf-interest
https://www.benchchem.com/product/b1584971?utm_src=pdf-body
https://www.benchchem.com/product/b1584971?utm_src=pdf-body
https://www.benchchem.com/product/b1584971?utm_src=pdf-body
https://www.rsdcindustries.com/solvent-red-52-manufacturer.html
https://www.colorantsgroup.com/solvent-red-52.php
https://www.colorantsgroup.com/solvent-red-52.php
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6751658.htm
https://www.chemnet.com/ChinaSuppliers/53514/Solvent-Red-52--2407499.html
https://www.benchchem.com/product/b1584971
http://www.worlddyevariety.com/solvent-dyes/solvent-red-52.html
https://www.colorbloomdyes.com/showroom/solvent-red-52.html
https://www.benchchem.com/product/b1584971?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6751658.htm
https://www.chemnet.com/ChinaSuppliers/53514/Solvent-Red-52--2407499.html
http://www.worlddyevariety.com/solvent-dyes/solvent-red-52.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purification.[5][8] A prominent modern approach involves a three-step process starting from 1-

methylamino-4-bromoanthraquinone.[8][9] This process consists of:

Condensation: Reaction of 1-methylamino-4-bromoanthraquinone with p-toluidine.

Acylation: Introduction of an acetyl group to the intermediate.

Ring-Closure (Cyclization): Formation of the final anthrapyridone structure.

Experimental Protocols
The following protocols are based on an environmentally friendly synthesis method detailed in

patent literature.[8][9]

Step 1: Condensation Reaction
This step involves the condensation of 1-methylamino-4-bromoanthraquinone with p-toluidine

in the presence of an alkali metal hydroxide and a copper sulfate catalyst.

Methodology:

Charge a 500 ml three-necked flask with 80 grams of 1-methylamino-4-bromoanthraquinone.

Add 160 grams of p-toluidine (2 times the amount of the bromoanthraquinone).

Add 24 grams of potassium hydroxide (0.3 times the amount).

Add 0.8 grams of copper sulfate (0.01 times the amount).

Heat the reaction mixture to 100°C and maintain for 8 hours to complete the condensation

reaction.

Upon completion, add 120 grams of methanol (1.5 times the amount) for isolation of the

intermediate product.

Filter the mixture, wash the solid residue, and dry to obtain the intermediate.

Step 2 & 3: Acylation and Ring-Closure Reactions
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The intermediate from the condensation step is then acylated using acetic anhydride, followed

by a base-catalyzed ring-closure to yield the final Solvent Red 52 product.

Methodology:

Dissolve the 79 grams of dried intermediate from the previous step in 158 grams (2 times the

amount) of an organic solvent such as DMF in a suitable reaction vessel.

Add 39.5 grams (0.5 times the amount) of acetic anhydride to the solution.

Heat the mixture to 80°C and maintain for 10 hours to complete the acylation reaction.

Cool the product to 40°C and add 31.6 grams (0.4 times the amount) of sodium hydroxide.

Heat the mixture to 100°C and maintain for 7 hours to facilitate the ring-closure reaction.

After the reaction is complete, cool the mixture to 40°C.

Add 118.5 grams (1.5 times the amount) of methanol for product isolation.

Filter the resulting slurry, wash the filter cake, and dry to obtain the final Solvent Red 52 dye.

[8]

Data Presentation
The following tables summarize quantitative data from various described synthesis protocols.

Table 1: Reagents and Conditions for Condensation Reaction Variants[9]
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Parameter Embodiment 1 Embodiment 2 Embodiment 3

1-methylamino-4-

bromoanthraquinone
80 g 80 g 80 g

p-toluidine 160 g (2x) 320 g (4x) 240 g (3x)

Potassium Hydroxide 24 g (0.3x) 48 g (0.6x) 32 g (0.4x)

Copper Sulfate 0.8 g (0.01x) 2.4 g (0.03x) 1.6 g (0.02x)

Reaction Temperature 100°C 140°C 120°C

Reaction Time 8 hours 4 hours 6 hours

Methanol for Isolation 120 g (1.5x) 200 g (2.5x) 160 g (2x)

Yield of Intermediate 79 g 76 g 78 g

Table 2: Acylation, Ring-Closure, and Final Product Data[8]
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Parameter Value

Intermediate Input 79 g

Solvent (DMF) 158 g (2x)

Acetic Anhydride 39.5 g (0.5x)

Acylation Temperature 80°C

Acylation Time 10 hours

Sodium Hydroxide 31.6 g (0.4x)

Ring-Closure Temperature 100°C

Ring-Closure Time 7 hours

Methanol for Isolation 118.5 g (1.5x)

Final Yield (Solvent Red 52) 82.3 g

Purity 98.5%

Overall Yield 90%

Table 3: Physical and Performance Properties of Solvent Red 52[2]

Property Specification

Physical Appearance Bluish Red Powder

Heat Resistance 300°C

Light Fastness 7

Acid Resistance 5

Alkali Resistance 5

Water Soluble Content 1.0% max

Volatile Matter at 105°C 1.0% max

Tinting Strength 95% - 105%
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Process Visualization
The following diagrams illustrate the workflow for the synthesis of Solvent Red 52.

reactant process intermediate product 1-methylamino-4-
bromoanthraquinone

Condensation

p-toluidine KOH / CuSO4

Intermediate

100-140°C
4-8 hours

Acylation

Methanol
(Isolation)

Acetic Anhydride

Acylated Intermediate

80°C, 10 hours

Ring-Closure

NaOH

Crude Product

100°C, 7 hours

Filtration & Drying

Methanol
(Purification)

Solvent Red 52

Purity: 98.5%
Yield: 90%
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Click to download full resolution via product page

Caption: Workflow for the environmentally friendly synthesis of Solvent Red 52.

Step 1: Condensation
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Caption: Logical steps in the manufacturing of Solvent Red 52.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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